1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea
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Overview
Description
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea is an organic compound that features a biphenyl group, a hydroxypropyl group, and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with phenethylamine and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and phenethylurea moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxyethyl)-3-phenethylurea
- 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-benzylurea
- 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea
Uniqueness
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group provides rigidity and hydrophobicity, while the hydroxypropyl and phenethylurea moieties offer opportunities for hydrogen bonding and other interactions. This unique combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-24(28,18-26-23(27)25-17-16-19-8-4-2-5-9-19)22-14-12-21(13-15-22)20-10-6-3-7-11-20/h2-15,28H,16-18H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLHSNJTSKSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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